molecular formula C18H22N4O B1438577 2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide CAS No. 1193388-87-2

2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide

Cat. No.: B1438577
CAS No.: 1193388-87-2
M. Wt: 310.4 g/mol
InChI Key: ZFQURTRTURRDMB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide” is C18H22N4O . The molecular weight is 310.4 . The InChI code is 1S/C18H22N4O/c19-17(23)16-7-4-10-20-18(16)21-15-8-11-22(12-9-15)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H2,19,23)(H,20,21) .


Physical and Chemical Properties Analysis

The compound is a powder and it is stored at room temperature .

Scientific Research Applications

  • Non-linear Optical (NLO) Properties and Molecular Docking Analyses

    • Compounds related to “2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide” have been investigated for their non-linear optical properties and molecular docking analyses. Particularly, the study of 6-Amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and its derivatives showed potential interactions with the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
  • Synthesis of Heterocyclic Carboxamides as Potential Antipsychotic Agents

    • Research on heterocyclic carboxamides, including pyridine- and thiophene-carboxamides, has explored their potential as antipsychotic agents. These compounds, including variants similar to “this compound,” were evaluated for their binding to dopamine and serotonin receptors, showing potential in vivo activities comparable to existing antipsychotic agents (Norman et al., 1996).
  • Luminescent Properties and Aggregation Enhanced Emission

    • Certain pyridine-3-carboxamide derivatives have shown luminescent properties in both solid and solution states. These compounds exhibit aggregation enhanced emission (AEE) behavior, dependent on the polarity of the solvents, and display multi-stimuli response. This property is significant for applications in photonic devices and sensors (Srivastava et al., 2017).
  • Organometallic Complexes Involvement

    • Organometallic complexes involving various amino derivatives of pyridine have been studied for their unique coordination properties. Amino derivatives, including those similar to “this compound,” often give rise to aminocarbene structures around the central atom, which is of interest in the field of coordination chemistry (Sadimenko, 2011).
  • Synthesis of Nucleoside Analogues for Anti-inflammatory Applications

    • Pyridine nucleoside analogues, such as 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, have been synthesized and characterized for their anti-inflammatory properties. These compounds are structurally related to “this compound” and are used in the treatment of arthritis and as cancer markers (Rajeswaran & Srikrishnan, 2008).
  • Amplification of Antibacterial Agents

    • Pyridinylpyrimidines, which are structurally related to the compound , have been studied for their role as amplifiers of antibacterial agents like phleomycin against Escherichia coli. This indicates their potential use in enhancing the efficacy of existing antibacterial treatments (Brown & Cowden, 1982).

Mechanism of Action

Target of Action

Similar compounds have been found to target acetylcholinesterase (ache) and muscarinic receptors . These targets play a crucial role in the nervous system, particularly in signal transmission across synapses.

Mode of Action

Compounds with similar structures have been shown to inhibit acetylcholinesterase (ache), an enzyme that breaks down acetylcholine in the synaptic cleft . By inhibiting AChE, these compounds increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect the cholinergic pathway . This pathway is involved in various physiological processes, including muscle movement, memory, and other cognitive functions.

Pharmacokinetics

The compound’s molecular weight is reported to be 3104 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Based on the known mode of action of similar compounds, it can be inferred that this compound may enhance cholinergic transmission, which could potentially improve cognitive function .

Biochemical Analysis

Biochemical Properties

2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. This interaction can lead to changes in the biochemical pathways within cells, affecting overall cellular function .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, this compound can alter the way cells respond to external stimuli. Additionally, it may affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can affect metabolic flux and alter the levels of certain metabolites within the cell, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function within the cell .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its activity and function within the cell .

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)amino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c19-17(23)16-7-4-10-20-18(16)21-15-8-11-22(12-9-15)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H2,19,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQURTRTURRDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C(C=CC=N2)C(=O)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175502
Record name 2-[[1-(Phenylmethyl)-4-piperidinyl]amino]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-87-2
Record name 2-[[1-(Phenylmethyl)-4-piperidinyl]amino]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[1-(Phenylmethyl)-4-piperidinyl]amino]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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